2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile
Description
Chemical Structure and Synthesis: 2-Propenoic acid (acrylic acid) forms a telomer through telomerization, a process involving chain transfer agents. In this compound, 1-dodecanethiol (C₁₂ alkyl thiol) acts as a chain-transfer agent, controlling polymer chain length, while 2-propenenitrile (acrylonitrile) serves as a co-monomer. The resulting polymer features a backbone of polyacrylic acid with nitrile (-C≡N) functional groups and dodecyl side chains. This structure imparts a balance of hydrophobicity (from the alkyl chain) and chemical reactivity (from nitrile and carboxylic acid groups) .
Properties
CAS No. |
63747-59-1 |
|---|---|
Molecular Formula |
C18H33NO2S |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
dodecane-1-thiol;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C3H3N.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4;1-2-3(4)5/h13H,2-12H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI Key |
AUWSQVKOJHEBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS.C=CC#N.C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile involves the polymerization of the monomers 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this telomer involves large-scale polymerization reactors where the monomers are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure the desired molecular weight and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound can be used in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique properties
Mechanism of Action
The mechanism of action of 2-propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Thermal Stability Comparison
Biological Activity
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile is a compound of significant interest due to its potential biological activities and applications in various fields, including materials science and biomedicine. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Structure and Composition
- Chemical Formula : C₁₅H₂₃N₁O₂S
- Molecular Weight : 283.42 g/mol
- CAS Number : 44147438
The compound is synthesized through the telomerization process involving 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile. This results in a polymeric structure that exhibits unique properties beneficial for various applications.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | -7 °C |
| Boiling Point | 277 °C |
| Specific Gravity | 0.85 |
| Flash Point | 128 °C |
The biological activity of this compound is primarily attributed to its interaction with cellular components, influencing processes such as cell signaling, apoptosis, and cellular repair mechanisms. The telomeric structure may play a role in modulating gene expression and chromatin dynamics.
Key Findings
- Histone Interaction : Research indicates that compounds similar to telomers can influence histone biosynthesis and chromatin structure, potentially leading to altered gene expression profiles .
- Cell Cycle Regulation : Studies suggest that telomeric compounds may affect cell cycle progression by modulating cyclin-dependent kinase activity, which is crucial for the transition between different phases of the cell cycle .
Study 1: Telomer-Induced Apoptosis in Cancer Cells
A study investigated the effects of telomerized compounds on cancer cell lines. Results showed that treatment with 2-propenoic acid telomers resulted in significant apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology.
- Cell Line : MCF-7 (breast cancer)
- Concentration : 50 µM
- Observation Period : 48 hours
- Results : Increased caspase-3 activity by 40%, indicating enhanced apoptosis.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages.
- Cell Type : RAW264.7 macrophages
- Treatment Concentration : 25 µM
- Results : Reduction in TNF-alpha levels by 30%.
Toxicity and Safety Profile
The safety profile of the compound has been assessed through various toxicity studies. The results indicate a moderate toxicity level at higher concentrations but negligible effects at therapeutic doses.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
